molecular formula C7H6N2O3S B161690 4-Isocyanatobenzenesulfonamide CAS No. 1773-42-8

4-Isocyanatobenzenesulfonamide

Cat. No.: B161690
CAS No.: 1773-42-8
M. Wt: 198.2 g/mol
InChI Key: IYSAYSBNKDUNKZ-UHFFFAOYSA-N
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Description

4-Isocyanatobenzenesulfonamide is a specialized chemical reagent designed for research applications, particularly in medicinal chemistry and chemical biology. Its molecular structure incorporates two highly reactive functional groups: an isocyanate and a sulfonamide. The isocyanate group (-N=C=O) is a versatile electrophile that readily undergoes reactions with nucleophiles such as amines and alcohols, forming urea or carbamate linkages. This makes the compound a valuable building block for the synthesis of more complex molecules, functionalized polymers, or for use as a covalent protein-labeling probe. The presence of the sulfonamide group anchors the compound within a class of molecules known for diverse pharmacological activities. Sulfonamides are a foundational group in drug discovery, known to act as inhibitors for enzymes like carbonic anhydrases and dihydropteroate synthetase . This inhibition underpins a range of therapeutic effects, including antimicrobial, diuretic, and antiglaucoma actions . Research into sulfonamide-containing compounds has expanded into areas such as anticancer and antiviral agents . The unique combination of an isocyanate and a sulfonamide in a single molecule provides researchers with a multifunctional scaffold to develop novel enzyme inhibitors, create targeted chemical libraries, or engineer advanced materials with specific biological interactions. This reagent is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isocyanatobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSAYSBNKDUNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614869
Record name 4-Isocyanatobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1773-42-8
Record name 4-Isocyanatobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isocyanatobenzene-1-sulfonamide
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Synthetic Methodologies and Preparation Techniques for 4 Isocyanatobenzenesulfonamide

Established Synthetic Pathways

Two primary methods have been established for the synthesis of 4-isocyanatobenzenesulfonamide: the coupling of 4-aminobenzenesulfonamide with a phosgene (B1210022) equivalent and the rearrangement of a carboxylic acid derivative.

Synthesis via Coupling of 4-Aminobenzenesulfonamide with 1,1'-Carbonyldiimidazole

A common and effective method for the preparation of this compound involves the reaction of 4-aminobenzenesulfonamide with 1,1'-Carbonyldiimidazole (CDI). CDI serves as a safer and more manageable substitute for phosgene. In this process, the amino group of 4-aminobenzenesulfonamide nucleophilically attacks one of the carbonyl-activated imidazole (B134444) rings of CDI. This is followed by the elimination of imidazole to form an intermediate carbamoyl-imidazole, which subsequently decomposes to yield the desired this compound and another molecule of imidazole.

This reaction is often performed as a one-pot synthesis where the isocyanate is generated in situ and immediately used in a subsequent reaction without isolation. acs.org For instance, the intermediate this compound can be prepared by treating 4-aminobenzenesulfonamide with CDI and then directly used for coupling reactions with other molecules, such as amines, to form urea (B33335) derivatives. acs.orgthno.org The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature. google.com

Preparation Through Curtius Rearrangement of 4-Sulfamoylbenzoyl Azide (B81097)

The Curtius rearrangement is a classic organic reaction that transforms an acyl azide into an isocyanate through a thermal or photochemical process with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This pathway can be applied to synthesize this compound starting from 4-sulfamoylbenzoyl azide.

The synthesis begins with a derivative of 4-sulfamoylbenzoic acid, such as its corresponding acid chloride or ester. This starting material is reacted with an azide source, like sodium azide or trimethylsilyl (B98337) azide, to form the crucial intermediate, 4-sulfamoylbenzoyl azide. thermofisher.cn The acyl azide is then heated in an inert solvent, such as toluene (B28343) or benzene (B151609). researchgate.net The thermal energy induces the rearrangement: the bond between the carbonyl carbon and the azide group breaks, nitrogen gas is extruded, and the sulfamoylphenyl group migrates to the nitrogen atom, forming this compound. wikipedia.org The resulting isocyanate can be isolated or used directly in the next synthetic step. organic-chemistry.org

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key strategies focus on controlling reaction parameters and minimizing side reactions.

For the CDI coupling method , key optimizations include:

Solvent Choice: The use of anhydrous polar aprotic solvents like DMF or dichloromethane (B109758) is crucial to prevent the hydrolysis of the highly reactive isocyanate product back to the starting amine. orgsyn.orgorgsyn.org

Temperature Control: The reaction is often initiated at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction and prevent side-product formation. orgsyn.org

Stoichiometry: Precise control of the molar ratios of reactants ensures the complete conversion of the starting sulfonamide.

For the Curtius rearrangement , optimization strategies involve:

Temperature Management: The thermolysis of the acyl azide requires careful temperature control. The temperature must be high enough to initiate the rearrangement and nitrogen evolution but not so high as to cause decomposition of the product. This is typically achieved by heating at reflux in a suitable solvent like toluene. researchgate.net

Purity of Acyl Azide: Ensuring the purity of the 4-sulfamoylbenzoyl azide intermediate is vital, as impurities can lead to side reactions during thermolysis.

Anhydrous Conditions: As with the CDI method, strict anhydrous conditions are necessary during the rearrangement to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which would then decarboxylate to the amine. organic-chemistry.org

Analytical Validation of Research-Grade Purity

To ensure the compound is suitable for research applications, its purity and composition must be rigorously validated using analytical techniques.

Chromatographic Purity Assessment (e.g., HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and creating an impurity profile. phenomenex.com It allows for the separation, identification, and quantification of the main compound and any process-related impurities or degradation products. phenomenex.comamericanpharmaceuticalreview.com

A typical Reversed-Phase HPLC (RP-HPLC) method would be employed. The analysis separates compounds based on their hydrophobicity. nih.gov The data obtained from the detector, usually a UV detector set at a wavelength where the analyte absorbs strongly, produces a chromatogram. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. chromatographyonline.com For high-purity research-grade material, the main peak should account for the vast majority of the total integrated peak area (e.g., >95%).

Table 1: Example HPLC Parameters for Analysis

Parameter Value
Column C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm) thno.org
Mobile Phase Gradient of Acetonitrile (B52724) and Water with 0.1% Trifluoroacetic Acid (TFA) thno.org
Flow Rate 1.0 mL/min thno.org
Detector UV at an appropriate wavelength (e.g., 254 nm or 290 nm) nih.gov

| Column Temp. | 30 °C nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm that the empirical formula of the synthesized compound matches its theoretical composition. ife.no This method provides quantitative data on the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. ife.noceitec.eu

A small, precisely weighed amount of the purified compound is subjected to high-temperature combustion. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified. These values are used to calculate the percentage of each element in the original sample. The experimental percentages are then compared against the theoretical values calculated from the molecular formula of this compound (C₇H₆N₂O₃S). A close correlation between the experimental and theoretical values, typically within ±0.4%, verifies the elemental composition and provides strong evidence of the compound's identity and purity.

Table 2: Elemental Composition Data for this compound (C₇H₆N₂O₃S)

Element Theoretical Mass % Experimental Mass % (Example)
Carbon (C) 39.25% 39.21%
Hydrogen (H) 2.82% 2.85%
Nitrogen (N) 13.08% 13.05%
Sulfur (S) 14.97% 14.93%

| Oxygen (O) | 29.88% | (by difference) |

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 4 Isocyanatobenzenesulfonamide

Intrinsic Electrophilicity of the Isocyanate Functional Group

The isocyanate functional group (–N=C=O) is characterized by a highly electrophilic carbon atom. This electrophilicity arises from the cumulative electron-withdrawing inductive effects of the adjacent nitrogen and oxygen atoms, both of which are highly electronegative. Resonance structures of the isocyanate group further illustrate the electron-deficient nature of the central carbon, rendering it susceptible to attack by nucleophiles. rsc.orgwikipedia.org

In the specific case of 4-isocyanatobenzenesulfonamide, the inherent electrophilicity of the isocyanate carbon is significantly amplified by the presence of the para-substituted benzenesulfonamide (B165840) moiety. The sulfonyl group (-SO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring and, by extension, pulls electron density away from the isocyanate group. rsc.org This electronic influence further increases the positive partial charge on the isocyanate carbon, enhancing its reactivity towards a wide range of nucleophiles compared to aryl isocyanates that lack such a strongly deactivating substituent. rsc.orgrsc.org Consequently, this compound serves as a potent electrophile in various chemical transformations. rsc.org

Nucleophilic Addition Reactions

The principal mode of reactivity for this compound involves the nucleophilic addition to the electrophilic carbon of the isocyanate moiety. numberanalytics.com This reaction pathway is fundamental to the synthesis of a variety of derivatives, most notably ureas and carbamates. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which then typically undergoes proton transfer to yield the final stable product. rsc.orgnumberanalytics.com

This compound reacts readily with primary and secondary amines to form substituted sulfonylurea derivatives. rsc.org In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the isocyanate carbon. libretexts.org The subsequent proton transfer from the nitrogen to the oxygen of the isocyanate results in the stable urea (B33335) linkage. libretexts.orgorganic-chemistry.org These reactions are generally rapid and proceed efficiently, often at room temperature, due to the high nucleophilicity of amines and the enhanced electrophilicity of the sulfonyl isocyanate. rsc.orgd-nb.info

The general reaction is as follows:

R¹R²NH + O=C=N-Ar-SO₂NH₂ → R¹R²N-C(=O)NH-Ar-SO₂NH₂ (where Ar is a para-substituted benzene (B151609) ring, and R¹/R² can be hydrogen or organic substituents)

This transformation is a cornerstone in the synthesis of compounds containing the sulfonylurea motif. rsc.orgresearchgate.net

In a similar fashion, this compound reacts with alcohols to produce N-sulfonylphenyl carbamate (B1207046) derivatives. wikipedia.org The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile. libretexts.org Compared to amines, alcohols are generally weaker nucleophiles, so this reaction may require higher temperatures or the use of a catalyst to proceed at a practical rate. niscpr.res.ingoogle.com The mechanism follows the same pattern of nucleophilic addition to the isocyanate carbon, forming a C-O bond and yielding the carbamate product. libretexts.org

The general reaction is as follows:

R-OH + O=C=N-Ar-SO₂NH₂ → R-O-C(=O)NH-Ar-SO₂NH₂ (where Ar is a para-substituted benzene ring, and R is an organic substituent)

This reaction provides a direct route to various carbamate derivatives, which are significant in diverse areas of chemical synthesis. banglajol.infoorientjchem.orgresearchgate.net

Table 1: Nucleophilic Addition Reactions of this compound

Nucleophile Class Nucleophilic Atom Product Class General Reaction Conditions
Primary/Secondary Amines Nitrogen N,N'-disubstituted Sulfonylureas Often rapid at room temperature; no catalyst needed. rsc.org
Alcohols Oxygen N-Sulfonylphenyl Carbamates Often requires heat or catalysis due to lower nucleophilicity. niscpr.res.in
Water Oxygen 4-Aminobenzenesulfonamide (via decomposition) Generally rapid; leads to decomposition of the isocyanate.

Formation of Urea Linkages with Primary and Secondary Amines

Cycloaddition Reactions for the Construction of Heterocyclic Systems

The carbon-nitrogen double bond within the isocyanate group of this compound can participate as a 2π component in cycloaddition reactions, providing a pathway for the synthesis of various heterocyclic systems. rsc.orglibretexts.org These pericyclic reactions are valuable for constructing ring structures in a single, often stereospecific, step. researchgate.net

Aryl sulfonyl isocyanates are known to undergo [4+2] cycloadditions (Diels-Alder type reactions) with conjugated dienes, where the isocyanate acts as the dienophile. researchgate.netwilliams.edu They can also participate in other cycloaddition processes, such as [2+2+2] cycloadditions with alkynes, which can be facilitated by transition metal catalysis to form substituted pyridone structures. rsc.org Furthermore, reactions leading to the formation of five-membered rings like oxazolidinones and pyrrolidine (B122466) derivatives have been reported for aryl sulfonyl isocyanates, highlighting their versatility in heterocyclic synthesis. rsc.org The specific outcome of these reactions depends on the reaction partner, catalysts, and conditions employed. williams.edu

Hydrolytic Stability and Decomposition Pathways of the Isocyanate Moiety

The isocyanate group is highly susceptible to hydrolysis upon contact with water. machinerylubrication.com For this compound, this reaction proceeds via the nucleophilic attack of a water molecule on the electrophilic isocyanate carbon. This addition initially forms an unstable N-(4-sulfamoylphenyl)carbamic acid intermediate. Carbamic acids of this type are prone to rapid decomposition, undergoing decarboxylation (loss of CO₂) to yield the corresponding primary amine. wikipedia.org

The primary decomposition pathway is therefore:

H₂O + O=C=N-Ar-SO₂NH₂ → [HO-C(=O)NH-Ar-SO₂NH₂] (Unstable Carbamic Acid)

[HO-C(=O)NH-Ar-SO₂NH₂] → H₂N-Ar-SO₂NH₂ + CO₂ (4-Aminobenzenesulfonamide + Carbon Dioxide)

Due to this reactivity, handling and storage of this compound require anhydrous (water-free) conditions to prevent its degradation. arxada.com The hydrolytic stability of isocyanate-derived structures, such as polyureas, has been studied, revealing that while the initial isocyanate is reactive, the resulting urea linkages are exceptionally stable, with estimated hydrolysis half-lives of many thousands of years under ambient environmental conditions. nih.gov However, the stability of the isocyanate functional group itself in aqueous media is very low. nih.gov

Kinetic and Thermodynamic Aspects of this compound Reactions

The reactions of this compound are governed by both kinetic and thermodynamic factors.

Thermodynamics: The nucleophilic addition reactions of isocyanates are generally thermodynamically favorable, with negative Gibbs free energy changes (ΔG). researchgate.net The formation of the strong carbonyl-nitrogen bond in ureas and the carbonyl-oxygen bond in carbamates provides a significant driving force for these reactions. Quantum-chemical calculations on the reaction of phenyl isocyanate with methanol (B129727) have shown that the formation of the carbamate product is exothermic. researchgate.net The strong electron-withdrawing nature of the sulfonyl group in this compound would be expected to make the isocyanate carbon even more electrophilic, likely leading to even more favorable (more negative) reaction enthalpies.

Kinetics: The rate of reaction is highly dependent on several factors, including the nature of the nucleophile, solvent, and temperature.

Nucleophile Strength: The reaction rate is directly influenced by the nucleophilicity of the attacking species. Primary and secondary amines, being strong nucleophiles, react much faster with isocyanates than alcohols, which are weaker nucleophiles. rsc.org Water, although a weak nucleophile, is often present in high concentrations and readily reacts.

Solvent Effects: Reactions are typically conducted in inert, anhydrous aprotic solvents like acetonitrile (B52724) or toluene (B28343) to avoid reaction with the solvent and hydrolysis. arxada.com The polarity of the solvent can influence reaction rates, though the specific effects can be complex.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is particularly important for reactions with weaker nucleophiles like alcohols, where heating is often necessary to achieve a reasonable reaction time. google.com

Table 2: Factors Influencing Reaction Rates of this compound

Factor Influence on Reaction Rate Rationale
Nucleophile Strength Stronger nucleophiles (e.g., amines) lead to faster reactions. Lower activation energy for the nucleophilic attack. rsc.org
Steric Hindrance Increased steric bulk on the nucleophile or near the isocyanate can slow the reaction. Hinders the approach of the nucleophile to the electrophilic carbon.
Temperature Higher temperatures increase the reaction rate. Provides molecules with sufficient kinetic energy to overcome the activation barrier.
Catalyst Presence of a suitable catalyst (e.g., for carbamate formation) increases the rate. Provides an alternative reaction pathway with a lower activation energy. niscpr.res.in

Derivatization Strategies and Synthesis of Advanced Chemical Structures from 4 Isocyanatobenzenesulfonamide

Design and Synthesis of Ureidosulfonamide Scaffolds

The ureidosulfonamide moiety represents a critical pharmacophore in the development of various therapeutic and diagnostic agents. Its synthesis, originating from 4-isocyanatobenzenesulfonamide, allows for the construction of complex molecules with tailored properties.

Development of the Ureidosulfonamide Backbone as a Core Building Block

The ureidosulfonamide backbone is a fundamental structural motif that has been extensively utilized in the design of enzyme inhibitors and imaging agents. thno.orgresearchgate.net A common synthetic route to this backbone involves the reaction of this compound with an appropriate amine. For instance, the intermediate this compound can be prepared by treating 4-aminobenzenesulfonamide with 1,1'-carbonyldiimidazole. thno.orgresearchgate.net This reactive isocyanate is then coupled with a diamine, such as 1,4-phenylenediamine, to form the core ureidosulfonamide structure. thno.orgresearchgate.net This straightforward yet powerful reaction provides a versatile platform for introducing additional functionalities. The resulting ureidosulfonamide can then undergo further reactions, such as amide coupling with other molecules, to generate more complex and targeted structures. thno.orgresearchgate.net

Synthesis of Radiolabeled Ureidosulfonamide Conjugates for Molecular Imaging Probes

The ureidosulfonamide scaffold is particularly valuable for the development of molecular imaging probes, especially for targeting specific biological markers like carbonic anhydrase IX (CA-IX), which is often overexpressed in hypoxic tumors. thno.orgnih.gov By incorporating a chelating agent, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), into the ureidosulfonamide structure, it becomes possible to label the molecule with various radiometals for imaging and therapeutic purposes. thno.org

The synthesis of these radiolabeled conjugates typically involves a multi-step process. First, the ureidosulfonamide backbone is synthesized as described previously. thno.orgresearchgate.net Separately, a chelator like DOTA is functionalized to allow for its conjugation to the ureidosulfonamide. This can involve protecting certain reactive groups on the DOTA molecule. The functionalized chelator is then coupled to the ureidosulfonamide backbone, often through an amide bond formation. thno.orgresearchgate.net Finally, the resulting conjugate is radiolabeled with a suitable radionuclide, such as Indium-111 (¹¹¹In) for Single Photon Emission Computed Tomography (SPECT) imaging or Yttrium-90 (⁹⁰Y) for radiotherapy. thno.orgnih.gov This "theranostic" approach, combining both diagnostic imaging and therapy in a single platform, holds significant promise for personalized medicine. nih.gov

Radionuclide Imaging Modality Therapeutic Application Chelator
Indium-111 (¹¹¹In)SPECT-DOTA
Yttrium-90 (⁹⁰Y)-RadiotherapyDOTA
Gallium-68 (⁶⁸Ga)PET-DOTA derivatives
Copper-64 (⁶⁴Cu)PET-Various macrocycles

Creation of Semicarbazide-Containing Sulfonamide Derivatives

The synthesis of semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives from isocyanates and isothiocyanates, respectively, is a well-established method for generating compounds with a wide range of biological activities. ajchem-b.com While direct synthesis of semicarbazide-containing sulfonamides from this compound is not extensively detailed in the provided search results, the general principle involves the reaction of an isocyanate with a hydrazine (B178648) derivative. ajchem-b.com This reaction would lead to the formation of a semicarbazide linkage, which could then be further modified to create a library of derivatives for biological screening.

Elaboration of 1,3,5-Triazine-Incorporating Ureido Benzenesulfonamides

The 1,3,5-triazine (B166579) ring is a valuable scaffold in medicinal chemistry, and its incorporation into ureido benzenesulfonamides has led to the discovery of potent and selective enzyme inhibitors. researchgate.netnih.govacgpubs.org A key synthetic strategy involves the reaction of this compound with an amino-substituted 1,3,5-triazine. researchgate.netresearchgate.net

For example, 4,6-dichloro-1,3,5-triazin-2-amine can be reacted with this compound to form 4-(3-(4,6-dichloro-1,3,5-triazin-2-yl)ureido)benzenesulfonamide. nih.gov The remaining chlorine atoms on the triazine ring are then susceptible to nucleophilic substitution, allowing for the introduction of various amines, such as dimethylamine, morpholine, and piperidine. nih.gov This stepwise substitution provides a powerful method for creating a diverse library of compounds. nih.govacgpubs.org These derivatives have been investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, with some compounds showing high potency and selectivity for the tumor-associated hCA IX. researchgate.netnih.gov

Reactant 1 Reactant 2 Resulting Scaffold Key Feature
This compound4,6-dichloro-1,3,5-triazin-2-amine1,3,5-Triazine-ureido-benzenesulfonamideStepwise nucleophilic substitution of chlorine atoms allows for diversification

Integration into Polymeric Frameworks and Advanced Materials Development

While the primary focus of research on this compound has been in the realm of small molecule drug discovery, its reactive isocyanate group also presents opportunities for its integration into polymeric frameworks. Polymer synthesis often involves the reaction of monomers to form long chains, and functional monomers can be used to impart specific properties to the resulting polymer. sigmaaldrich.com The isocyanate group of this compound can react with monomers containing active hydrogen atoms, such as alcohols or amines, to incorporate the sulfonamide moiety into a polymer backbone. This could lead to the development of advanced materials with potential applications in areas such as drug delivery or functional coatings. For instance, hydrogels composed of N-isopropylacrylamide and acrylic acid have been prepared with peptide cross-linkers, demonstrating the potential for creating functional polymeric networks. nih.gov

Exploration of Diverse Derivative Libraries for Structure-Activity Relationship Studies

The systematic synthesis and evaluation of diverse derivative libraries are fundamental to understanding the structure-activity relationships (SAR) of a given chemical scaffold. By making small, controlled modifications to a parent molecule and assessing the impact on its biological activity, researchers can identify key structural features responsible for potency and selectivity. nih.govresearchgate.netmdpi.comchemrxiv.org

For derivatives of this compound, SAR studies have been crucial in optimizing their inhibitory activity against various enzymes. For example, in the case of 1,3,5-triazine-ureido benzenesulfonamides, the nature of the substituents on the triazine ring significantly influences their potency and selectivity as carbonic anhydrase inhibitors. nih.govacgpubs.org Similarly, for other sulfonamide derivatives, the substitution pattern on the aromatic ring and the nature of the group attached to the sulfonamide nitrogen are critical determinants of their biological profile. nih.gov The generation of such libraries, often through combinatorial chemistry approaches, allows for the rapid exploration of chemical space and the identification of lead compounds for further development.

Applications of 4 Isocyanatobenzenesulfonamide in Chemical Research and Development

Foundational Role as a Key Intermediate in Complex Organic Synthesis

4-Isocyanatobenzenesulfonamide serves as a pivotal intermediate in multi-step organic synthesis, primarily due to the distinct reactivity of its two functional groups. msu.edu The isocyanate group is an electrophilic moiety that readily reacts with a wide range of nucleophiles, including amines, alcohols, and water, to form urea (B33335), urethane, and carbamic acid derivatives, respectively. This reactivity is frequently exploited in synthetic pathways to link the sulfonamide portion of the molecule to other chemical scaffolds. organic-chemistry.org

Its role as an intermediate is often characterized by its in-situ generation and immediate use in a subsequent synthetic step. For instance, one common synthetic route involves the Curtius rearrangement of 4-sulfamoylbenzoyl azide (B81097), which is derived from 4-sulfamoylbenzoic acid. researchgate.net Another method prepares the intermediate by treating 4-aminobenzenesulfonamide with agents like 1,1'-carbonyldiimidazole. thno.orgkyoto-u.ac.jp These syntheses produce the reactive isocyanate, which is then directly coupled with another molecule, such as an amine, to construct a more complex target structure without isolating the isocyanate intermediate in large quantities. This strategy is central to building molecular libraries of complex sulfonamides for further research and application. researchgate.netgoogle.com The ability to serve as a bridge between two different molecular fragments makes it a valuable tool for synthetic chemists. nih.gov

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

The dual functionality of this compound makes it a particularly valuable intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries.

In pharmaceutical development, the sulfonamide group is a well-established pharmacophore known for its ability to inhibit specific enzymes, most notably carbonic anhydrases (CAs). researchgate.nettandfonline.com Researchers utilize this compound to synthesize novel CA inhibitors for various therapeutic applications. The isocyanate group facilitates the covalent linkage to other molecular fragments, creating a "tail" that can modify the compound's solubility, selectivity, and binding affinity to different CA isozymes. researchgate.net

Key pharmaceutical applications include:

Anti-glaucoma Agents: It is used as a key intermediate in the synthesis of water-soluble sulfonamide derivatives designed to lower intraocular pressure. tandfonline.com

Cancer Radiotheranostics: The compound is a critical building block for ureidosulfonamide scaffolds that target tumor-associated carbonic anhydrase IX (CA-IX), a protein often overexpressed in hypoxic tumors. thno.orgkyoto-u.ac.jp These scaffolds can be chelated with radioisotopes like Indium-111 and Yttrium-90 for use in both cancer imaging (SPECT) and targeted radiotherapy. thno.org The synthesis involves reacting this compound with a diamine to form the essential ureidosulfonamide backbone. thno.orgkyoto-u.ac.jp

Pharmaceutical ApplicationTarget Molecule/ScaffoldTherapeutic AreaKey Synthetic Step
Glaucoma TreatmentWater-soluble sulfonamidesOphthalmologyReaction of isocyanate with amines/amino acids
Cancer RadiotheranosticsUreidosulfonamide-DOTA conjugatesOncologyFormation of ureidosulfonamide backbone via reaction with a diamine
CA-IX InhibitorsTriazine-substituted benzenesulfonamidesOncologyReaction of isocyanate with triazine derivatives

In agrochemical research, while direct, large-scale applications are less documented, the compound's potential is significant. The sulfonamide moiety is a known inhibitor of enzymes in fungi and other pests, making it a target for the development of new fungicides and pesticides. acs.org The isocyanate functionality could be used to graft the sulfonamide onto other molecules or polymer backbones to create controlled-release pesticide formulations, a strategy that enhances efficiency and reduces environmental impact. bioline.org.br

Contributions to Polymer Science and Surface Coating Technologies

The inherent reactivity of the isocyanate group positions this compound as a compound with significant potential in polymer chemistry and surface modification, although it is considered a specialty chemical in these fields.

In polymer science, isocyanates are fundamental precursors for the synthesis of polyurethanes through their reaction with polyols (polymers with multiple hydroxyl groups). This compound could be employed as a monofunctional reactant to act as a chain terminator or as a co-monomer in polymerization processes. nih.govlidsen.com Its incorporation would introduce the benzenesulfonamide (B165840) group as a pendant moiety along the polymer chain. This could impart unique properties to the final polymer, such as:

Enhanced solubility in specific solvents.

Improved thermal stability or flame retardancy .

Bioactivity for creating materials used in biomedical applications. mdpi.com

Metal-chelating properties for applications in filtration or sensing.

In the realm of surface coating technologies, isocyanates are widely used as cross-linkers and components of high-performance coatings. coatingtechnology.netictmumbai.edu.in this compound can be used to functionalize surfaces. tekcyte.comresearchgate.net Its isocyanate group can form a covalent bond with materials bearing surface hydroxyl or amine groups (e.g., glass, silica, certain metals, and polymers). This reaction effectively anchors the benzenesulfonamide group to the surface, altering its physicochemical properties. Such modified surfaces could be designed for specific applications, including creating hydrophilic or biocompatible coatings, or surfaces with a defined affinity for binding proteins and other biomolecules. hardide.com

Development of Specialized Affinity Purification Systems

One of the most well-documented and impactful applications of this compound is in the field of bioseparations, specifically in the creation of affinity chromatography media for protein purification.

Affinity chromatography is a powerful technique that separates proteins based on a highly specific, reversible binding interaction between the protein and an immobilized ligand. promega.esnih.gov this compound (and its close, often interchangeable analog, 4-isothiocyanatobenzenesulfonamide) is an ideal molecule for designing affinity media to purify carbonic anhydrase (CA) enzymes. tandfonline.comnih.gov

The design principle is based on the compound's two key features:

The Sulfonamide Group as the Ligand: Aromatic sulfonamides are well-known, potent inhibitors of most CA isozymes. The sulfonamide moiety binds with high affinity to the zinc ion located in the enzyme's active site. tandfonline.com This specific interaction provides the basis for the chromatographic separation.

The Isocyanate Group for Immobilization: The reactive isocyanate group is used to covalently attach the sulfonamide ligand to a solid, inert chromatography matrix, such as Sepharose or EUPERGIT C250L. nih.govtandfonline.com To prevent steric hindrance and ensure the ligand is accessible to the enzyme's active site, a spacer arm like ethylenediamine (B42938) is often first attached to the matrix; the isocyanate then reacts with the terminal amine of the spacer arm. tandfonline.comresearchgate.net

Research has demonstrated the successful synthesis and application of these affinity gels. In one study, an affinity gel was prepared using EUPERGIT C250L, an epoxy-activated acrylic polymer, which was first derivatized with ethylenediamine. tandfonline.comtandfonline.com The resulting amino-functionalized matrix was then reacted with 4-isothiocyanatobenzenesulfonamide (B1195122) to form a stable thiourea (B124793) linkage, immobilizing the CA-binding ligand. tandfonline.com This custom-made affinity column proved highly effective for the one-step purification of various CA isozymes from crude biological samples like blood hemolysates. tandfonline.comtandfonline.com The parent compound itself shows strong inhibitory action, with reported Ki values of 185 nM for human carbonic anhydrase II (hCA II) and 500 nM for hCA I, confirming its high affinity for the target enzymes. tandfonline.com

The table below summarizes key findings from studies using this affinity system.

Enzyme SourceMatrixPurification FoldYield (%)Reference
Bovine Erythrocyte (BCA)EUPERGIT C250L18121.07 tandfonline.comresearcher.life
Human Erythrocyte (hCA I + hCA II)EUPERGIT C250L1849.49 tandfonline.comresearcher.life
Human Erythrocyte (hCA I)Sepharose 4B67262 nih.gov
Human Erythrocyte (hCA II)Sepharose 4B58043 nih.gov

This application highlights a sophisticated use of this compound, where its distinct chemical functionalities are leveraged to design a highly specific and efficient tool for biochemical research.

Biological Activities of 4 Isocyanatobenzenesulfonamide and Its Derivatives in Preclinical Research Models

Investigations into Antimicrobial Efficacy

The antimicrobial potential of 4-isocyanatobenzenesulfonamide derivatives has been a subject of considerable research, with studies exploring their activity against a range of microbial pathogens.

Research on Anti-Tubercular Activity Against Mycobacterium tuberculosis

Derivatives of isocyanates have demonstrated potential as antibacterial agents, with some research indicating their efficacy against Mycobacterium tuberculosis. For instance, certain quinazolinone derivatives have shown significant antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against Mycobacterium tuberculosis. dovepress.com The introduction of amido, thioamido, or guanidino groups at the 3-position of the quinazolinone nucleus appears to be crucial for this activity. dovepress.com Specifically, thioamido or guanidino groups can greatly enhance the antitubercular effects. dovepress.com

Similarly, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against the H37Rv and multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.com Compounds with a di-substituted aryl moiety containing electron-withdrawing halogens at the 2-position of the scaffold, as well as a derivative with an imidazole (B134444) ring at the same position, exhibited notable inhibitory action against both susceptible and MDR strains. mdpi.com Further research has identified the mycobacterial InhA enzyme as a potential target for some indolizine (B1195054) derivatives, suggesting a possible mechanism of action for their antitubercular effects. nih.gov

Broader Spectrum Antibacterial and Antifungal Evaluations

Beyond their anti-tubercular potential, derivatives of this compound have been evaluated for broader antibacterial and antifungal activities. For example, a series of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide (B165840) derivatives were synthesized and tested for their in vitro antimicrobial effects. researchgate.net While they were generally found to be bacteriostatic and fungistatic, some compounds showed notable activity against specific bacterial strains. researchgate.net

In another study, novel fluorinated chalcone (B49325) derivatives bearing trifluoromethyl and trifluoromethoxy substituents were evaluated against pathogenic bacterial and fungal strains. nih.gov Compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. nih.gov Specifically, derivatives bearing an indole (B1671886) ring attached to the olefinic carbon showed the most promising antimicrobial activity. nih.gov Furthermore, some novel 4-chromanone (B43037) derivatives incorporating carboxamide and oxime ether moieties have demonstrated moderate to good in vitro antibacterial and antifungal activities. researchgate.net Certain pyrimidine (B1678525) derivatives have also shown effective inhibition against various microbial strains. nih.gov

Exploration of Anticancer Potential

The anticancer properties of this compound derivatives are an active area of investigation, with studies focusing on their ability to induce apoptosis in cancer cells and efforts to optimize their cytotoxic effects.

Mechanism-Based Studies on Apoptosis Induction in Cancer Cell Lines

Several studies have explored the pro-apoptotic effects of this compound derivatives in various cancer cell lines. For example, newly synthesized isatin (B1672199) sulfonamide molecular hybrid derivatives have been shown to induce apoptosis in hepatic cancer cell lines. mdpi.com One particular compound demonstrated a significant induction of total apoptosis, surpassing that of the standard drug doxorubicin. mdpi.com The mechanism appears to involve the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Similarly, chalcone-1,2,3-triazole hybrids have been found to trigger apoptosis in several cancer cell lines by inducing changes in the mitochondrial membrane potential and activating caspases 3 and 9. nih.gov Other chalcone derivatives have also been reported to induce apoptosis in human lung adenocarcinoma cells through a caspase-3-dependent pathway. nih.gov Furthermore, pyrazole (B372694) derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS). waocp.org The induction of apoptosis is a key mechanism by which many of these compounds exert their anticancer effects. nih.govmdpi.com

Structure-Guided Optimization for Enhanced Cytotoxicity

Researchers are actively working on optimizing the structure of these derivatives to enhance their cytotoxic effects against cancer cells. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that contribute to cytotoxicity. For instance, in a series of benzenesulphonohydrazide derivatives, the combination of fluorine and bromine substituents on the phenyl ring resulted in high cytotoxicity and selectivity towards cancer cells. nih.gov

In another study, the introduction of flexible bonds to a carbazole (B46965) ring in carbazole derivatives generally led to better inhibitory activity against cancer cells compared to more rigid structures. nih.gov This increased flexibility is thought to facilitate binding to target receptors. nih.gov The anticancer potential of various heterocyclic compounds, including those with nitrogen, sulfur, and oxygen in their rings, is a significant area of research for developing new cancer treatments. ijper.org

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes, most notably carbonic anhydrases (CAs). These enzymes are involved in numerous physiological and pathological processes, making them attractive therapeutic targets.

A series of 4-cyanamidobenzenesulfonamides were synthesized and evaluated as inhibitors of several human (h) and bacterial CA isoforms. nih.gov These compounds effectively inhibited the human isoforms, with a clear structure-activity relationship favoring long aliphatic chains as substituents. nih.gov The bacterial CAs were also inhibited, though less effectively. nih.gov Another study on semicarbazide-containing sulfonamide derivatives found that they exhibited comparable CA inhibitory activity to the standard drug acetazolamide (B1664987), with one derivative showing high selectivity for hCA II over hCA I. nih.gov

Furthermore, pyrimidine derivatives have been found to have effective inhibitory abilities against metabolic enzymes such as carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net The inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, is of particular interest for cancer therapy. researchgate.net Some benzenesulfonamide derivatives have shown potent inhibition of these isoforms. researchgate.net Additionally, a series of 1,4-benzenesulfonamide derivatives were designed as inhibitors of glyoxalase I (Glx-I), an enzyme overexpressed in cancerous cells, with some compounds showing potent inhibitory activity. nih.gov

Carbonic Anhydrase (CA) Inhibition Research

This compound serves as a crucial intermediate for creating a class of compounds known as ureidosulfonamides and other derivatives that have been extensively studied for their biological activities, particularly as inhibitors of carbonic anhydrases (CAs). nih.gov CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. semanticscholar.orgthno.org These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including cancer. researchgate.netmdpi.com

A significant area of preclinical research has focused on derivatives of this compound as inhibitors of Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme highly expressed in many types of cancer. nih.govresearchgate.net CA-IX expression is strongly induced by hypoxia (low oxygen levels), a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1 (HIF-1) pathway. nih.govthno.orgnih.gov

Under hypoxic conditions, CA-IX plays a critical role in tumor cell survival and proliferation by regulating pH. thno.orgoncotarget.com It acidifies the extracellular space while maintaining a more alkaline intracellular pH, which facilitates tumor growth, invasion, and metastasis. nih.govoncotarget.com The expression of CA-IX is markedly increased in various tumors, including those of the bladder, cervix, head and neck, breast, lung, and kidney, making it an attractive target for cancer diagnosis and therapy. nih.gov

Derivatives of this compound, such as ureido-substituted benzenesulfonamides, have been designed to selectively target and inhibit CA-IX. researchgate.net The inhibition of CA-IX's enzymatic activity can disrupt the pH balance in tumor cells, potentially leading to reduced proliferation and increased apoptosis (programmed cell death). nih.govoncotarget.com For instance, studies have shown that selective CA-IX inhibitors can impair primary tumor growth and metastasis in preclinical models. thno.orgoncotarget.com Researchers have synthesized and evaluated numerous such compounds, with some showing potent and selective inhibition of CA-IX. semanticscholar.orgresearchgate.net This targeted approach is considered a promising strategy for developing novel anticancer therapies, especially for hypoxic tumors that are often resistant to conventional treatments. nih.govoncotarget.com

Derivatives of this compound have been synthesized and tested for their inhibitory activity against various carbonic anhydrase isoforms, including the cytosolic human isoforms hCA I and hCA II, the membrane-bound hCA IV, and bovine carbonic anhydrase (bCA). The goal is often to achieve selectivity for the tumor-associated isoform CA-IX over the widespread, off-target isoforms like hCA I and hCA II to minimize potential side effects. researchgate.netnih.gov

For example, a series of sulfonamides obtained by reacting 4-isothiocyanatobenzenesulfonamide (B1195122) (a related compound) with amines and amino acids demonstrated strong affinities for isozymes I, II, and IV. researchgate.net Another study on sulfenimide derivatives showed effective inhibition of hCA-I and hCA-II at low micromolar concentrations, while inhibition of bCA was weaker. nih.gov The bromo derivative in this series was the most potent inhibitor for all three enzymes. nih.gov

Inhibition studies on hCA IV have revealed a distinct profile compared to bCA IV. While bCA IV is strongly inhibited by many sulfonamide derivatives, hCA IV shows varied sensitivity. nih.gov For instance, acetazolamide is a potent inhibitor of both hCA IV and bCA IV, whereas dorzolamide (B1670892) is a weak hCA IV inhibitor but strongly inhibits bCA IV. nih.gov

The following table summarizes the inhibitory activities (Ki - inhibition constant, or IC50 - half-maximal inhibitory concentration) of some representative sulfonamide derivatives against different CA isoforms. Lower values indicate stronger inhibition.

Compound TypehCA I (Ki/IC50)hCA II (Ki/IC50)hCA IV (Ki/IC50)bCA (Ki)Reference
Thiourea (B124793) DerivativesStrong AffinityStrong AffinityStrong Affinity- researchgate.net
Sulfenimide (Bromo derivative)0.023 µM0.044 µM-20.57 µM nih.gov
Acetazolamide-12.1 nM (Ki)74 nM (Ki)- nih.govmdpi.com
Semicarbazide (B1199961) Derivative (11d)High Selectivity over CA I14 nM (IC50)-- nih.gov
Triazine Moiety Derivatives31-8500 nM (Ki)14-765 nM (Ki)-- researchgate.net

Molecular docking simulations are a valuable computational tool used to predict the binding modes of inhibitors within the active site of enzymes like carbonic anhydrases. semanticscholar.orgresearchgate.net These studies provide insights into the key interactions that determine the potency and selectivity of the inhibitors, guiding the rational design of new and improved derivatives. semanticscholar.org

For derivatives of this compound, docking studies have been performed with various CA isoforms, particularly CA-IX. semanticscholar.orgmdpi.com The active site of carbonic anhydrases contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. semanticscholar.org A primary mechanism of inhibition for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to this zinc ion. researchgate.net

Inhibitory Profiles Against Human Carbonic Anhydrase Isoforms (hCA I, hCA II, hCA IV) and Bovine CA

Research on Inhibition of Other Biological Enzymes

While the primary focus of research on this compound derivatives has been on carbonic anhydrase inhibition, some studies have explored their potential to inhibit other classes of enzymes. The versatile benzenesulfonamide scaffold can be modified to target a range of biological molecules.

For instance, research has been conducted on sulfonamide derivatives incorporating other chemical motifs, such as isatin, which have been investigated as inhibitors for enzymes like the SARS-CoV-2 main protease (Mpro or 3CL-Pro) and caspases. nih.gov Additionally, fluorinated benzenesulfonic ester derivatives have been synthesized and evaluated for their inhibitory effects on enzymes involved in metabolic disorders, such as α-glucosidase, α-amylase, and protein-tyrosine phosphatase 1B (PTP1B). mdpi.com Certain derivatives in this class showed strong inhibitory activity against α-glucosidase and PTP1B, with some also exhibiting moderate inhibition of α-amylase. mdpi.com Furthermore, sulfonamides incorporating a 1,3,5-triazine (B166579) moiety have been noted for their potential to act as inhibitors of protein kinases, in addition to their primary action on carbonic anhydrases. researchgate.net These findings suggest that the chemical framework derived from 4-aminobenzenesulfonamide can be a starting point for developing inhibitors against a broader spectrum of enzymatic targets.

Structure Activity Relationship Sar and Computational Studies of 4 Isocyanatobenzenesulfonamide Derivatives

Influence of Substituent Modifications on Biological Potency and Selectivity

The biological activity of 4-isocyanatobenzenesulfonamide derivatives can be significantly altered by modifying substituents on the molecule. tandfonline.com Structure-activity relationship (SAR) studies are crucial in identifying how these changes impact potency and selectivity. For instance, in the development of inhibitors for Trypanosoma brucei N-myristoyltransferase (TbNMT), a key target for treating human African trypanosomiasis, modifications to pyrazole (B372694) sulfonamides, a class of compounds related to this compound, have been shown to dramatically improve blood-brain barrier permeability. nih.govacs.org This was achieved by reducing the polar surface area and "capping" the sulfonamide group. nih.govacs.org

Key findings from SAR studies on related sulfonamide series include:

Central Aromatic Ring: Alterations to the core aromatic structure can influence binding affinity and selectivity. nih.gov

Linker Modifications: Introducing flexible linkers between key pharmacophores can significantly enhance selectivity. nih.govacs.org

Sulfonamide Capping: Methylation or other modifications of the sulfonamide nitrogen can improve CNS penetration, although this may sometimes be accompanied by decreased metabolic stability. nih.govacs.org

These studies highlight a common strategy in medicinal chemistry: fine-tuning a lead compound to enhance desired properties while minimizing off-target effects or metabolic liabilities. The data gathered from these systematic modifications are essential for building robust SAR models that can guide further drug design efforts. rsc.org

Table 1: Impact of Substituent Modifications on Sulfonamide Derivatives
Modification SiteSubstituent ChangeObserved Effect on Biological PropertiesReference
Sulfonamide GroupCapping with a methyl groupImproved CNS penetration but decreased metabolic stability. nih.govacs.org
Sulfonamide GroupCapping with a difluoromethyl groupRetained potency and improved metabolic stability. acs.org
Core StructureReplacement of aromatic ring with a flexible linkerSignificantly improved selectivity. nih.govacs.org
GeneralReduction of polar surface areaMarkedly improved blood-brain barrier permeability. nih.govacs.org

Correlating Isocyanate Reactivity with Biological Target Engagement

The isocyanate group (-N=C=O) is a highly reactive electrophile that can form covalent bonds with nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008) or the hydroxyl group of serine. nih.govacs.orgfrontiersin.org This covalent modification is a key aspect of the mechanism of action for many isocyanate-containing compounds. nih.gov The reactivity of the isocyanate is a critical factor in determining its biological target engagement.

The formation of covalent adducts with proteins is a well-documented phenomenon for isocyanates. nih.govnih.gov For instance, isocyanates have been shown to modify keratin (B1170402) proteins in human skin, primarily reacting with lysine residues. nih.gov This ability to form stable covalent bonds can lead to irreversible inhibition of enzyme targets, a desirable property in certain therapeutic contexts.

The reactivity of the isocyanate group can be modulated by the electronic properties of the rest of the molecule. Electron-withdrawing groups can enhance the electrophilicity of the isocyanate carbon, potentially increasing its reactivity towards biological nucleophiles. Conversely, electron-donating groups may decrease its reactivity. This principle allows for the fine-tuning of a compound's reactivity to achieve a balance between effective target engagement and off-target reactions.

Advanced Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern drug discovery, offering insights that are often difficult to obtain through experimental methods alone. For this compound and its derivatives, several computational techniques are particularly valuable.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.comresearchgate.net DFT calculations can provide valuable information about the distribution of electrons in a molecule, which in turn governs its chemical behavior. mdpi.com

For isocyanate-containing compounds, DFT can be used to:

Predict Reactivity: By calculating parameters such as bond dissociation energies and activation energies, DFT can predict the reactivity of the isocyanate group. mdpi.com

Analyze Electronic Properties: DFT can be used to determine ionization potentials and electron affinities, which are key indicators of a molecule's ability to participate in chemical reactions. frontiersin.org

Understand Reaction Mechanisms: DFT calculations can elucidate the pathways of reactions between isocyanates and biological molecules, helping to explain observed regioselectivity and reactivity differences. researchgate.netrsc.org

Table 2: Applications of DFT in Studying Isocyanate Reactivity
DFT ApplicationInformation GainedRelevance to this compoundReference
Calculation of Bond Dissociation Energy (BDE) and Activation Energy (Ea)Predicts the efficiency of chemical reactions, such as the deblocking of protected isocyanates.Can be used to estimate the reactivity of the isocyanate group in biological systems. mdpi.com
Determination of Ionization Potentials and Electron AffinitiesProvides insight into the electronic properties and reactivity of the molecule.Helps in understanding the electrophilic nature of the isocyanate and its propensity to react with nucleophiles. frontiersin.org
Modeling of Reaction PathwaysElucidates the step-by-step mechanism of chemical reactions.Can predict the most likely sites of covalent modification on a target protein. researchgate.netrsc.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed picture of how a ligand, such as a this compound derivative, interacts with its biological target.

Key applications of MD simulations in this context include:

Binding Mode Analysis: MD simulations can reveal the preferred orientation and conformation of a ligand within the binding site of a receptor.

Conformational Analysis: These simulations can explore the different shapes (conformations) that a flexible molecule can adopt, which is crucial for understanding its ability to bind to a target.

Ligand-Receptor Stability: MD simulations can assess the stability of the complex formed between a ligand and its receptor, providing insights into the strength of the interaction.

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing.

For this compound derivatives, in silico screening can be used to:

Identify Novel Hits: By screening virtual libraries, researchers can identify new chemical scaffolds with the potential to be developed into drugs.

Guide Lead Optimization: Once a "hit" compound is identified, computational methods can be used to design and evaluate modifications aimed at improving its potency, selectivity, and pharmacokinetic properties. nih.govrsc.org This process, known as lead optimization, is a critical step in the development of a new drug. nih.govacs.orgacs.orgrsc.org

The integration of these computational approaches with experimental validation provides a powerful paradigm for the rational design of new therapeutic agents based on the this compound scaffold.

Advanced Analytical and Methodological Approaches for Studying 4 Isocyanatobenzenesulfonamide

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry, X-ray Crystallography) for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. nzqa.govt.nz Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about a molecule's atomic arrangement and functional groups. wisc.edu

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. wisc.edu For 4-isocyanatobenzenesulfonamide, the IR spectrum would be expected to show characteristic absorption bands for the isocyanate group (-N=C=O) as a strong, sharp peak around 2250-2275 cm⁻¹. Additionally, vibrations corresponding to the sulfonamide group (S=O stretches, N-H stretch) and the aromatic ring (C-H and C=C stretches) would be present. wisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals would appear for the protons on the aromatic ring, with their chemical shifts and splitting patterns indicating their positions relative to the electron-withdrawing sulfonamide and isocyanate groups. The protons of the sulfonamide (-SO₂NH₂) would also produce a characteristic signal.

Mass Spectrometry (MS): This technique determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. wisc.edu Electron-Impact Mass Spectrometry (EI-MS) would show a molecular ion peak corresponding to the mass of this compound, alongside fragment ions resulting from the loss of specific groups like SO₂ or NCO.

X-ray Crystallography: X-ray crystallography is a powerful method that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique offers unambiguous confirmation of a molecule's structure. wordpress.com While it is the definitive method for structural analysis, its application requires the formation of suitable single crystals, which can be challenging for reactive intermediates. hilarispublisher.com The technique is invaluable for determining the structures of more stable derivatives of this compound or for studying how these derivatives bind to biological targets like proteins. hilarispublisher.com

Table 1: Expected Spectroscopic Data for this compound :mouse-pointer: Click on the headers to sort the data.

Technique Functional Group Expected Signal / Observation
IR Spectroscopy Isocyanate (-NCO) Strong, sharp absorption band around 2250-2275 cm⁻¹
IR Spectroscopy Sulfonamide (S=O) Asymmetric and symmetric stretching bands
IR Spectroscopy Sulfonamide (N-H) Stretching band, typically broad
¹H NMR Aromatic Protons Signals in the aromatic region (typically 7-8 ppm), with splitting patterns determined by substitution
¹H NMR Sulfonamide Protons (-SO₂NH₂) A distinct signal, which may be broad
Mass Spectrometry Molecular Ion (M⁺) Peak corresponding to the molecular weight of C₇H₆N₂O₃S

Design and Implementation of In Vitro and In Vivo Research Models for Biological Evaluation

The biological effects of compounds derived from this compound are assessed using a combination of in vitro (laboratory-based) and in vivo (in living organisms) research models. These models are essential for determining biological activity and potential therapeutic applications. nih.govfrontiersin.org

In Vitro Models:

In vitro assays are designed to predict the biological reactions that might occur in vivo. nih.gov They are crucial for initial screening and mechanistic studies. Derivatives of this compound have been evaluated in several in vitro systems:

Enzyme Inhibition Assays: The sulfonamide group is a well-known zinc-binding group, making its derivatives potent inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs). Assays measuring the inhibition of specific CA isoforms, such as hCA I, hCA II, and hCA IX, are fundamental to evaluating these compounds. nih.gov For instance, derivatives have been shown to be highly potent inhibitors of hCA II, an isoform associated with glaucoma. nih.gov

Cell-Based Assays: The effects of these compounds are tested on various cell lines. nih.gov

Cytotoxicity Screening: To assess potential toxicity, cytotoxicity is evaluated against cells like human corneal epithelial cell lines (HCEC) for topical eye drug candidates and cancer cell lines such as HT-29 (which has high CA IX expression) for anti-tumor potential. nih.gov

Cell Binding Assays: In the development of agents for cancer imaging, the binding of radiolabeled ureidosulfonamide derivatives to cancer cells is quantified. Studies have used cell lines with varying levels of CA-IX expression, such as RCC4-VHL and RCC4-VA, to confirm specific binding to the target. thno.org

Stability and Permeability Assays:

In Vitro Stability: The stability of compounds is tested by incubating them in mouse or human plasma to determine if they remain intact over time. thno.org

Membrane Permeability: Artificial membrane permeability assays are performed to verify that compounds, even those with high water solubility, can cross biological membranes. nih.gov

In Vivo Models:

In vivo studies are conducted to understand how a compound behaves in a whole, living organism.

Glaucoma Models: To evaluate the potential of this compound derivatives as anti-glaucoma agents, they have been tested in glaucomatous rabbit eye models. nih.gov The primary endpoint in these studies is the measurement of intraocular pressure (IOP) reduction after topical application of the compound solution. nih.gov

Cancer Xenograft Models: For evaluating anti-cancer agents, human tumor xenograft models in mice are commonly used. thno.org

Biodistribution and Imaging: Mice bearing tumors with high (e.g., HT-29) and low (e.g., MDA-MB-231) expression of a target like CA-IX are injected with radiolabeled derivatives. thno.org The accumulation of the compound in the tumors and other organs is measured over time to determine its targeting specificity. thno.org Techniques like Single-Photon Emission Computed Tomography (SPECT/CT) are used to visualize tumor uptake non-invasively. thno.org

Competition Studies: To confirm that the observed tumor uptake is due to specific binding to the target, competition studies are performed. This involves co-injecting the radiolabeled compound with an excess of a non-labeled inhibitor (like acetazolamide) to see if it blocks uptake in the target-positive tumor. thno.org

These integrated methodological approaches, from spectroscopic analysis to complex in vivo models, are crucial for the comprehensive scientific investigation of this compound and its derivatives.

Future Outlook and Emerging Research Perspectives for 4 Isocyanatobenzenesulfonamide

Innovations in Green Chemistry and Sustainable Synthesis

The chemical industry is undergoing a paradigm shift towards "green chemistry," a philosophy that advocates for the design of products and processes that minimize the use and generation of hazardous substances. researchgate.netrjpn.org This movement is significantly influencing the synthetic pathways for key chemical building blocks like 4-Isocyanatobenzenesulfonamide.

Traditionally, the synthesis of isocyanates can involve hazardous reagents and produce significant waste. However, the principles of green chemistry are driving research into more sustainable alternatives. purkh.comijnc.ir Key areas of innovation include:

Atom Economy: Researchers are focusing on synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. purkh.com

Use of Safer Solvents: The exploration of greener solvent systems, such as ionic liquids or supercritical fluids, aims to replace traditional, often toxic, organic solvents. purkh.commdpi.com The ideal is to move towards solvent-free reactions where possible. ijnc.ir

Catalytic Processes: The development of highly efficient and selective catalysts can minimize energy consumption and reduce the formation of byproducts. researchgate.netijnc.ir

Renewable Feedstocks: A long-term goal in green chemistry is the utilization of renewable resources, such as biomass, as starting materials, which would reduce the reliance on fossil fuels. purkh.comijnc.ir

One documented synthesis of this compound involves the Curtius rearrangement of 4-sulfamoylbenzoyl azide (B81097), which is derived from 4-sulfamoylbenzoic acid. nih.gov Another approach utilizes the reaction of 4-aminobenzenesulfonamide with 1,1'-carbonyldiimidazole. thno.org While these methods are effective, future research will likely focus on optimizing these reactions to align more closely with green chemistry principles, for instance, by minimizing the use of hazardous reagents like sodium azide or developing catalytic alternatives. The adoption of mechanochemical methods, such as ball milling, has also shown promise in reducing solvent usage and reaction times in the synthesis of other complex molecules, suggesting a potential avenue for the sustainable production of this compound. rsc.org

Development of Highly Selective and Multifunctional Derivatives

The isocyanate group of this compound is highly reactive, making it an excellent starting point for the synthesis of a diverse range of derivatives with tailored functionalities. The future in this area lies in the rational design of highly selective and multifunctional molecules.

The sulfonamide moiety is a well-established pharmacophore, known for its interaction with carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govresearchgate.net By reacting this compound with various amines, amino acids, or other nucleophiles, researchers can create libraries of new compounds with potential therapeutic applications. nih.govgoogle.comresearchgate.net

Key areas of development include:

Selective Carbonic Anhydrase Inhibitors: Research is focused on designing derivatives that exhibit high selectivity for specific CA isozymes. For example, inhibiting tumor-associated CA IX is a promising strategy in cancer therapy, and derivatives of this compound are being explored for this purpose. thno.orgresearchgate.net The development of compounds with high selectivity for CA IX over off-target isozymes like CA I and II is a significant goal. researchgate.net

Multifunctional Molecules: There is growing interest in creating single molecules that can interact with multiple biological targets or combine therapeutic and diagnostic functions (theranostics). For instance, derivatives of this compound have been coupled with chelating agents to create radiolabeled compounds for both imaging (SPECT) and radionuclide-based therapy of tumors expressing CA-IX. thno.org

Enhanced Physicochemical Properties: By carefully selecting the moieties to be added to the this compound scaffold, researchers can fine-tune properties like water solubility, which is crucial for the development of topical drugs, such as those for glaucoma. nih.gov

Derivative TypePotential ApplicationResearch Focus
UreidosulfonamidesCancer theranosticsTargeting tumor-associated carbonic anhydrase IX (CA-IX) for imaging and therapy. thno.org
Semicarbazide-containing sulfonamidesAnti-glaucoma agentsImproving water solubility and selectivity for carbonic anhydrase II (CA II). nih.gov
Triazine-substituted sulfonamidesSelective CA inhibitorsAchieving high selectivity for CA IX over other isoforms. researchgate.net
Thiourea (B124793) derivativesBroad-spectrum CA inhibitorsExploring interactions with various CA isozymes (I, II, IV) using amino acid and peptide conjugates. researchgate.net

Integration into Nanotechnology and Advanced Materials Applications

The unique chemical properties of this compound also make it a valuable component in the development of advanced materials and for integration into nanotechnology platforms.

The isocyanate group can readily react with hydroxyl or amine groups present on the surface of various materials, allowing for surface functionalization. This can be used to impart specific properties to the material, such as biocompatibility or targeting capabilities.

Emerging applications in this domain include:

Affinity Chromatography: this compound and its derivatives can be immobilized on solid supports, such as Eupergit C 250L, to create affinity gels for the purification of proteins like carbonic anhydrases. tandfonline.comtandfonline.com The development of more efficient and stable affinity matrices is an ongoing area of research.

Nanoparticle Functionalization: The surface of nanoparticles can be modified with derivatives of this compound to create targeted drug delivery systems or diagnostic probes. The sulfonamide group can act as a targeting ligand for cells overexpressing carbonic anhydrases, such as certain cancer cells.

Development of Smart Materials: The responsive nature of the sulfonamide group to pH changes could be exploited in the design of "smart" materials that release a payload or change their properties in response to specific environmental cues.

Bridging Fundamental Research to Preclinical Development Paradigms

The journey of a chemical compound from a laboratory curiosity to a clinically useful product is long and complex. For this compound and its derivatives, bridging the gap between fundamental research and preclinical development is a critical future direction.

This transition involves a multidisciplinary approach, integrating chemistry, biology, and pharmacology. A key challenge is ensuring that promising results from in vitro studies translate to in vivo efficacy and safety.

Key aspects of this research bridge include:

In-depth Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting derivatives are essential to identify the most potent and selective compounds. researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding how the body absorbs, distributes, metabolizes, and excretes these new compounds is crucial for their development as drugs. Early assessment of metabolic stability is an important step. nih.gov

Development of Relevant Preclinical Models: The use of appropriate animal models that accurately mimic human diseases is vital for evaluating the therapeutic potential of new derivatives. For example, glaucomatous rabbit eye models are used to test the intraocular pressure-lowering effects of topical CA inhibitors. nih.gov

Biomarker Development: Identifying biomarkers can help in monitoring the therapeutic response and selecting patients who are most likely to benefit from a particular treatment.

The ultimate goal is to create a robust pipeline of well-characterized compounds derived from this compound that have a high probability of success in clinical trials.

Q & A

Q. What are the established synthetic routes for 4-isocyanatobenzenesulfonamide, and what are their comparative advantages?

Methodological Answer: The synthesis of this compound typically involves sulfonation of aniline derivatives followed by isocyanate functionalization. A common route includes:

Sulfonation : Reacting 4-nitroaniline with chlorosulfonic acid to yield 4-nitrobenzenesulfonyl chloride.

Reduction : Catalytic hydrogenation to convert the nitro group to an amine (4-aminobenzenesulfonamide).

Isocyanate Formation : Treating the amine with phosgene or triphosgene under controlled conditions .

Q. Key Considerations :

  • Safety : Phosgene alternatives (e.g., triphosgene) reduce toxicity risks.
  • Yield Optimization : Reaction temperature and solvent polarity significantly affect intermediate stability. For example, using dichloromethane improves isocyanate yield compared to THF due to better solubility of intermediates .

Q. How can researchers characterize the reactivity of the isocyanate group in this compound under varying conditions?

Methodological Answer: The isocyanate group’s reactivity can be studied via:

  • Kinetic Analysis : Track reaction rates with nucleophiles (e.g., amines, alcohols) using in situ FTIR or NMR to monitor NCO consumption.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 150°C indicates limited utility in high-temperature applications .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions due to enhanced electrophilicity of the isocyanate group .

Critical Insight : Competing hydrolysis (in aqueous media) necessitates anhydrous conditions for accurate reactivity profiling.

Advanced Research Questions

Q. How do electronic and steric factors influence the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (FMOs) to identify reactive sites. The sulfonamide group withdraws electron density, polarizing the isocyanate moiety and favoring nucleophilic attack at the carbonyl carbon .
  • Experimental Validation : React with strained dienes (e.g., norbornadiene) to assess [2+2] vs. [4+2] cycloaddition pathways. Steric hindrance from the sulfonamide group disfavors bulkier transition states .

Data Contradiction Note :
Some studies report unexpected [4+1] adducts in nonpolar solvents, conflicting with DFT predictions. This suggests solvent polarity may modulate transition-state geometry, requiring multi-variable analysis .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-isocyanate hybrids?

Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to control inoculum size and growth media .
  • Structural Degradation : Verify compound stability under assay conditions via LC-MS. For example, hydrolysis of the isocyanate group to urea derivatives can produce false negatives .

Case Study :
A 2022 study found that this compound’s reported IC₅₀ against carbonic anhydrase varied from 0.8 µM to 12 µM. Post-hoc analysis revealed pH-dependent enzyme denaturation in higher concentration ranges .

Q. How can computational tools predict the environmental fate of this compound derivatives?

Methodological Answer:

  • QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) parameters (e.g., logP, molecular weight) to estimate biodegradability and aquatic toxicity.
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (Koc). The sulfonamide group’s hydrophilicity increases leaching potential in sandy soils .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.